molecular formula C21H20N2O3 B1208265 Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride

Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride

Cat. No. B1208265
M. Wt: 348.4 g/mol
InChI Key: WYTGDNHDOZPMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride is a natural product found in Rauvolfia serpentina, Agrobacterium rhizogenes, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound can be synthesized through various chemical reactions. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different derivatives, including pyrano-[2,3-c]pyrazole and pyrano[2,3-b]pyridine derivatives (Harb, Hesien, Metwally, & Elnagdi, 1989).
  • Methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, a key intermediate for tacamine-type indole alkaloids, demonstrates the chemical versatility of similar compounds (Lounasmaa, Karinen, Belle, & Tolvanen, 1996).

Potential Pharmacological Applications

  • The structure and synthesis of related compounds, such as methyl [4aS*-(4 alpha,4a beta,7 beta,13b beta,14a beta)]-7,8,13,13b,14,14a- hexahydro-4-methyl-5-oxo-4H-indolo-[2,3-a]pyrano[3,4-g]quinolizine-7-carboxylate, may have implications in pharmacological research (Lynch, Corbett, Martín, & Davis, 1991).
  • Some derivatives show potential anticancer activity, as seen in related pyrano[2,3-d][1,2,3]triazine derivatives, which were tested against liver cancer cell lines (Ouf, Amr, & Sakran, 2014).

Structural and Chemical Analysis

  • The complex structure of related compounds, like Methyl [4aS*-(4 alpha,4a beta,7 beta,13b beta,14a beta)]-7,8,13,13b,14,14a- hexahydro-4-methyl-5-oxo-4H-indolo-[2,3-a]pyrano[3,4-g]quinolizine-7-carboxylate, offers insights into their potential chemical behaviors (Lynch, Corbett, Martín, & Davis, 1991).
  • The synthesis of functionalized derivatives, like pyrano[3,2-c]pyridines, indicates the compound's potential for creating a range of chemically diverse molecules (Mekheimer, Mohamed, & Sadek, 1997).

properties

IUPAC Name

methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTGDNHDOZPMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride
Reactant of Route 3
Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride
Reactant of Route 4
Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride
Reactant of Route 5
Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride

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